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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-Asp

Cat. No.: B15094742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-Aspartic acid, a

key building block in modern peptide synthesis. It covers the fundamental molecular and

physicochemical properties, detailed experimental protocols for its synthesis and incorporation

into peptides, and a discussion of its applications in research and drug development.

Core Compound Details
Fmoc-α-methyl-L-Aspartic acid is a synthetic amino acid derivative that plays a crucial role in

the design of peptides with enhanced properties. The presence of the α-methyl group

introduces conformational rigidity and increased resistance to enzymatic degradation, making it

a valuable tool for developing more stable and potent peptide-based therapeutics.
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Property Value Reference

Molecular Formula C₂₀H₁₉NO₆ PubChem[1]

Molecular Weight 369.4 g/mol PubChem[1]

IUPAC Name

(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-2-

methylbutanedioic acid

PubChem[1]

CAS Number 1217830-18-6 PubChem[1]

XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor

Count
6

Rotatable Bond Count 6

Experimental Protocols
Synthesis of Fmoc-α-methyl-L-Aspartic Acid
While a specific, detailed, publicly available protocol for the direct synthesis of Fmoc-α-methyl-

L-Aspartic acid is not readily available, a viable synthetic strategy can be outlined based on

established chemical principles for α-methylation of amino acids followed by standard Fmoc

protection.

Part 1: Synthesis of α-methyl-L-Aspartic Acid (A Representative Approach)

Protection of L-aspartic acid: The starting material, L-aspartic acid, must be appropriately

protected to ensure regioselective methylation. This typically involves the protection of the

amino group (e.g., with a Boc group) and both carboxylic acid functionalities (e.g., as benzyl

esters).

Enolate Formation: The protected L-aspartic acid derivative is then treated with a strong,

non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic
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solvent (e.g., tetrahydrofuran) at low temperatures (typically -78 °C) to generate the

corresponding enolate.

α-Methylation: The enolate is subsequently reacted with a methylating agent, such as methyl

iodide, to introduce the methyl group at the α-carbon.

Deprotection: The protecting groups are then removed using appropriate chemical

conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, and the Boc group

can be removed under acidic conditions.

Purification: The resulting α-methyl-L-aspartic acid is purified from the reaction mixture using

techniques such as ion-exchange chromatography or crystallization to yield the pure product.

Part 2: Fmoc Protection of α-methyl-L-Aspartic Acid

Dissolution: The synthesized α-methyl-L-aspartic acid is dissolved in a mixture of 1,4-

dioxane and water.

Basification: An inorganic base, such as sodium carbonate or sodium bicarbonate, is added

to the solution to deprotonate the amino group, rendering it nucleophilic.

Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

in 1,4-dioxane is added dropwise to the stirred amino acid solution at ambient temperature.

Reaction Monitoring: The reaction is allowed to proceed for several hours and can be

monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting

material.

Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute

mineral acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate.

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is then purified by silica gel

column chromatography to afford the final Fmoc-α-methyl-L-Aspartic acid.

Incorporation into a Peptide Chain via Solid-Phase
Peptide Synthesis (SPPS)
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The primary application of Fmoc-α-methyl-L-Aspartic acid is in solid-phase peptide synthesis

(SPPS). The following is a generalized protocol for its incorporation.

Resin Preparation: An appropriate solid support, such as Rink amide resin for a C-terminal

amide or Wang resin for a C-terminal carboxylic acid, is swelled in N,N-dimethylformamide

(DMF).

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain

attached to the resin is removed by treatment with a 20% solution of piperidine in DMF. This

is typically performed twice for 10 minutes each, followed by extensive washing with DMF.

Activation and Coupling: Fmoc-α-methyl-L-Aspartic acid (3-5 equivalents relative to the resin

substitution) is pre-activated in DMF using a suitable coupling reagent. Due to the steric

hindrance of the α-methyl group, more potent activating agents such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) are recommended, in the presence of a tertiary amine base like N,N-

diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the

deprotected resin, and the coupling reaction is allowed to proceed for 1 to 4 hours. The

completion of the reaction should be monitored using a qualitative method like the Kaiser

test.

Washing: Following the coupling step, the resin is thoroughly washed with DMF to remove

excess reagents and byproducts.

Capping (Optional): To prevent the formation of deletion peptide sequences, any unreacted

amino groups can be capped by treating the resin with acetic anhydride and a base.

Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent

amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection: After the final amino acid has been coupled, the completed

peptide is cleaved from the solid support, and all side-chain protecting groups are removed

by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid

(TFA) with scavengers such as water and triisopropylsilane.
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Purification and Analysis: The crude peptide is precipitated from the cleavage mixture using

cold diethyl ether and then purified by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by

analytical RP-HPLC and mass spectrometry.[2]

Visualized Experimental Workflow
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SPPS Cycle for Fmoc-α-methyl-L-Asp Incorporation

Final Peptide Processing
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Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.
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Quantitative Data Summary
Parameter Typical Value / Condition Remarks

Purity of Starting Material ≥ 98% (by HPLC)
Based on data for similar

commercial products.[3]

Coupling Time 1 - 4 hours

May be longer than for

standard amino acids due to

steric hindrance.

Recommended Coupling

Reagents
HATU, HBTU, PyBOP

High-potency reagents are

advised for optimal coupling

efficiency.

Final Peptide Purity > 95%

Achievable through standard

RP-HPLC purification

methods.[2]

Signaling Pathways
Fmoc-α-methyl-L-Aspartic acid is a synthetic building block and is not known to be directly

involved in endogenous signaling pathways. Its utility lies in the modification of synthetic

peptides to enhance their pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15094742#molecular-weight-and-formula-of-fmoc-
alpha-methyl-l-asp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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